D-マンノース-1-13C

概要

説明

D-Mannose-1-13C is a carbohydrate that plays a crucial role in the glycosylation of molecules in various cellular processes . It is involved in N and O glycosylation of bovine whey protein products, which are used in infant formulas .

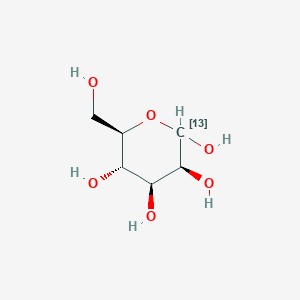

Molecular Structure Analysis

The empirical formula of D-Mannose-1-13C is 13CC5H12O6 . Its molecular weight is 181.15 . The structure can be represented by the SMILES string: OC[C@H]1O13CHC@@HC@@H[C@@H]1O .科学的研究の応用

安定同位体標識

D-マンノース-1-13C は、研究者が生体内の代謝経路を安全な方法で研究できる安定同位体標識に使用されます . これは、代謝経路における炭素のフローを追跡できるため、代謝研究において重要なツールです。

環境汚染物質基準

This compound は、空気、水、土壌、堆積物、および食品の汚染物質の検出のための環境汚染物質基準として使用されます . これにより、環境汚染の監視と管理に役立ちます。

臨床診断

臨床診断の分野では、this compound は、さまざまな診断検査におけるトレーサーとして使用できます . これにより、さまざまな病気の検出と診断に役立ちます。

尿路感染症 (UTI) の予防

This compound は、再発性尿路感染症 (UTI) の予防における可能性について研究されてきました . <a data-

作用機序

Target of Action

D-Mannose-1-13C is a labeled form of D-Mannose, a type of sugar that plays a crucial role in human metabolism, particularly in the glycosylation process of specific proteins . It is primarily targeted by glucose transporters (GLUT) for facilitated diffusion into mammalian cells .

Mode of Action

Once inside the cell, D-Mannose-1-13C interacts with its targets, primarily the glucose transporters, and undergoes phosphorylation by hexokinase . This interaction results in changes in the cellular metabolic processes, particularly influencing the glycosylation of specific proteins .

Biochemical Pathways

The primary biochemical pathway affected by D-Mannose-1-13C is the glycosylation process of proteins. Glycosylation is a critical post-translational modification of proteins that influences their structure, stability, and function . D-Mannose-1-13C, as part of this process, can affect the structure and function of glycosylated proteins, leading to downstream effects on various cellular processes .

Result of Action

The primary result of D-Mannose-1-13C’s action is its influence on the glycosylation of specific proteins. By affecting this process, D-Mannose-1-13C can alter the structure and function of these proteins, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of D-Mannose-1-13C can be influenced by various environmental factors. For instance, the presence of other sugars or compounds in the cellular environment could potentially compete with D-Mannose-1-13C for transport into cells, affecting its action . .

生化学分析

Biochemical Properties

D-Mannose-1-13C is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in their function. For instance, it is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .

Cellular Effects

D-Mannose-1-13C influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections .

Molecular Mechanism

At the molecular level, D-Mannose-1-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Mannose-1-13C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Mannose-1-13C vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D-Mannose-1-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

D-Mannose-1-13C is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Mannose-1-13C and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis of D-Mannose-1-13C can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to D-Mannose-1-13C.", "Starting Materials": [ "13C-labeled glucose", "D-glucose", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Methanesulfonic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Convert 13C-labeled glucose to 13C-labeled D-glucose through a series of enzymatic reactions.", "2. React D-glucose with sodium borohydride in the presence of methanol to yield D-glucitol.", "3. React D-glucitol with acetic anhydride in the presence of acetic acid to yield di-O-acetyl-D-glucitol.", "4. React di-O-acetyl-D-glucitol with methanesulfonic acid to yield 1,2,3,4,6-penta-O-acetyl-D-mannose.", "5. React 1,2,3,4,6-penta-O-acetyl-D-mannose with sodium hydroxide in the presence of water to yield D-Mannose-1-13C." ] } | |

CAS番号 |

70849-31-9 |

分子式 |

C6H12O6 |

分子量 |

181.15 g/mol |

IUPAC名 |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |

InChIキー |

GZCGUPFRVQAUEE-CCCNNFAYSA-N |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)